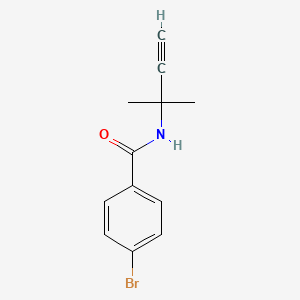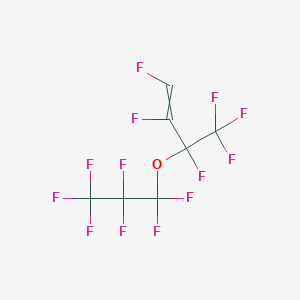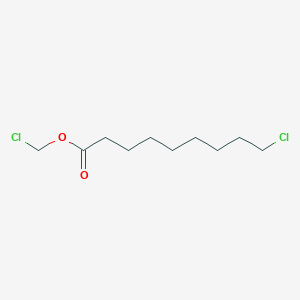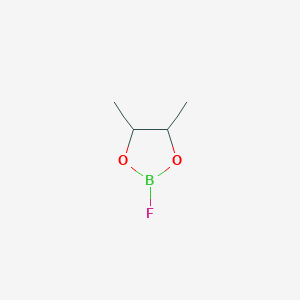
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a tert-butylsulfamoyl group attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide can be achieved through a multi-step process. One common method involves the Ritter reaction, where a nitrile reacts with a tertiary alcohol in the presence of a strong acid to form the desired amide . The reaction typically requires a catalyst such as sulfated polyborate, which provides both Lewis and Bronsted acidity, facilitating the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like silica-supported sulfonic acid or silica-bonded N-propyl sulphamic acid can be employed to improve the reaction’s scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide, sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(N-(tert-butyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can occur through the formation of covalent bonds or reversible interactions, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)sulfamoyl chloride: A versatile electrophilic reagent used in organic synthesis.
N-(tert-Butyl)benzamide: A simpler analog used in various synthetic applications.
Uniqueness
The presence of the tert-butylsulfamoyl group enhances its stability and reactivity compared to simpler analogs, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
85344-43-0 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]benzamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)15-19(17,18)10-9-14-12(16)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3,(H,14,16) |
InChI Key |
DSBHBZWQAIDWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)

![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)




